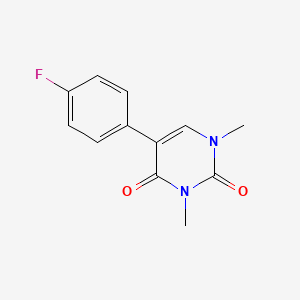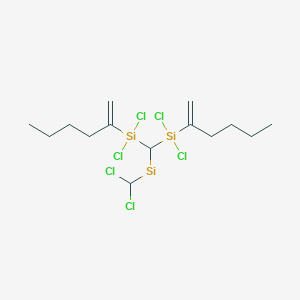
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a hydroxy group, a nitrile group, and a dihydroisoquinolinone moiety. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an aromatic amine with a suitable nitrile compound in the presence of a catalyst can lead to the formation of the desired isoquinoline derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinone derivative, while reduction of the nitrile group may produce an amine derivative.
科学的研究の応用
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid
- 3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde
Uniqueness
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile is unique due to the presence of both a hydroxy group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
特性
CAS番号 |
656234-30-9 |
|---|---|
分子式 |
C16H10N2O2 |
分子量 |
262.26 g/mol |
IUPAC名 |
3-(5-hydroxy-1-oxo-2H-isoquinolin-4-yl)benzonitrile |
InChI |
InChI=1S/C16H10N2O2/c17-8-10-3-1-4-11(7-10)13-9-18-16(20)12-5-2-6-14(19)15(12)13/h1-7,9,19H,(H,18,20) |
InChIキー |
NDLGEFOGBODHKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)C3=C2C(=CC=C3)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15160846.png)
![(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B15160854.png)





![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)

![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)


